molecular formula C24H23ClN2O3S B12444963 4-butoxy-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}benzamide

4-butoxy-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}benzamide

Katalognummer: B12444963
Molekulargewicht: 455.0 g/mol
InChI-Schlüssel: QYSXNGNAMOPZMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Butoxybenzoyl)-1-[4-(4-chlorophenoxy)phenyl]thiourea is a complex organic compound with the molecular formula C18H19ClN2O2S. This compound is characterized by the presence of a butoxybenzoyl group, a chlorophenoxy group, and a thiourea moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-butoxybenzoyl)-1-[4-(4-chlorophenoxy)phenyl]thiourea typically involves the reaction of 4-butoxybenzoic acid with 4-chlorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an ester intermediate. This intermediate is then reacted with thiourea under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Butoxybenzoyl)-1-[4-(4-chlorophenoxy)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

3-(4-Butoxybenzoyl)-1-[4-(4-chlorophenoxy)phenyl]thiourea has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(4-butoxybenzoyl)-1-[4-(4-chlorophenoxy)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with various biological molecules, potentially inhibiting or activating specific enzymes or receptors. The aromatic rings may also participate in π-π interactions, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Butoxybenzoyl)-1-[4-(4-chlorophenoxy)phenyl]thiourea is unique due to the combination of its butoxybenzoyl, chlorophenoxy, and thiourea groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific scientific research applications where these properties are advantageous.

Eigenschaften

Molekularformel

C24H23ClN2O3S

Molekulargewicht

455.0 g/mol

IUPAC-Name

4-butoxy-N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C24H23ClN2O3S/c1-2-3-16-29-20-10-4-17(5-11-20)23(28)27-24(31)26-19-8-14-22(15-9-19)30-21-12-6-18(25)7-13-21/h4-15H,2-3,16H2,1H3,(H2,26,27,28,31)

InChI-Schlüssel

QYSXNGNAMOPZMX-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.